molecular formula C14H18N2O2 B267446 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

Katalognummer B267446
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: WFLMNSYWCDPOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, mood, and addiction, making it a promising target for the development of novel therapeutic agents.

Wirkmechanismus

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the modulation of pain, anxiety, mood, and addiction. By blocking the NOP receptor, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide inhibits the effects of nociceptin/orphanin FQ and modulates the activity of the downstream signaling pathways. The exact mechanism of action of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide is still under investigation, but it is believed to involve the regulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and physiological effects:
4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. One of the major effects is the modulation of pain, as 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to reduce nociceptive responses in various pain models. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have anxiolytic and antidepressant-like effects, as well as anti-addictive effects in animal models of drug addiction. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, indicating its potential as a modulator of synaptic transmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide in lab experiments is its selectivity for the NOP receptor, which allows for the specific modulation of the downstream signaling pathways. Furthermore, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of using 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the research on 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide. One of the major areas of focus is the development of novel analgesic agents based on the modulation of the NOP receptor. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide and other NOP receptor antagonists may provide a new avenue for the treatment of chronic pain, which is a major clinical problem. Furthermore, the anxiolytic and antidepressant-like effects of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide suggest its potential in the treatment of anxiety and depression, which are also major clinical problems. In addition, the anti-addictive effects of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide may provide a new approach to the treatment of drug addiction. Finally, further studies are needed to elucidate the exact mechanism of action of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide and to investigate its potential for off-target effects.

Synthesemethoden

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide involves the reaction of N-propyl-4-aminobenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl carbon of the cyclopropylcarbonyl chloride by the amino group of the N-propyl-4-aminobenzamide, resulting in the formation of 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide. The final product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research is the modulation of pain. Studies have shown that 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide can attenuate both acute and chronic pain in animal models, suggesting its potential as a novel analgesic agent. Furthermore, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to have anxiolytic and antidepressant-like effects, indicating its potential in the treatment of anxiety and depression. In addition, 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been investigated for its role in drug addiction, as the NOP receptor has been implicated in the reward pathway of the brain. 4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

Eigenschaften

Produktname

4-[(cyclopropylcarbonyl)amino]-N-propylbenzamide

Molekularformel

C14H18N2O2

Molekulargewicht

246.3 g/mol

IUPAC-Name

4-(cyclopropanecarbonylamino)-N-propylbenzamide

InChI

InChI=1S/C14H18N2O2/c1-2-9-15-13(17)10-5-7-12(8-6-10)16-14(18)11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17)(H,16,18)

InChI-Schlüssel

WFLMNSYWCDPOER-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Kanonische SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.